molecular formula C12H23NO2 B13231044 Methyl 4-amino-5-cyclohexylpentanoate

Methyl 4-amino-5-cyclohexylpentanoate

Cat. No.: B13231044
M. Wt: 213.32 g/mol
InChI Key: PGGHXJSPFWPOBV-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-cyclohexylpentanoate is an organic compound with the molecular formula C12H23NO2 It is a derivative of pentanoic acid and features a cyclohexyl group attached to the pentanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-cyclohexylpentanoate typically involves the esterification of 4-amino-5-cyclohexylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-cyclohexylpentanoate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Methyl 4-amino-5-cyclohexylpentanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-cyclohexylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-5-cyclohexylbutanoate
  • Methyl 4-amino-5-cyclohexylhexanoate
  • Methyl 4-amino-5-cyclohexylheptanoate

Uniqueness

Methyl 4-amino-5-cyclohexylpentanoate is unique due to its specific structural features, such as the cyclohexyl group and the pentanoate chain. These structural elements confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

methyl 4-amino-5-cyclohexylpentanoate

InChI

InChI=1S/C12H23NO2/c1-15-12(14)8-7-11(13)9-10-5-3-2-4-6-10/h10-11H,2-9,13H2,1H3

InChI Key

PGGHXJSPFWPOBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(CC1CCCCC1)N

Origin of Product

United States

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